N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide bridge to a 1-(2-methoxyphenyl)-substituted imidazole ring with a sulfanyl (thioether) group. This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors through π-π stacking, hydrogen bonding, and hydrophobic interactions. The 2-methoxyphenyl substituent may enhance solubility and modulate electronic properties, while the benzothiazole moiety is associated with antimicrobial and anticancer activities .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-25-15-8-4-3-7-14(15)23-11-10-20-19(23)26-12-17(24)22-18-21-13-6-2-5-9-16(13)27-18/h2-11H,12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOUFJMCDUOGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, ammonia, and a suitable aldehyde.
Coupling of Benzothiazole and Imidazole Rings: The benzothiazole and imidazole rings are coupled through a sulfanylacetamide linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazole or benzothiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Substituent Impact on Bioactivity
- 2-Methoxyphenyl vs. Benzoyl : The target compound’s 2-methoxyphenyl group provides balanced lipophilicity and electronic effects, whereas benzoyl derivatives (e.g., compounds 1–20 in ) exhibit stronger π-π interactions but poorer solubility .
- Adamantyl Group : The adamantyl substituent in introduces rigidity and enhances membrane permeability, critical for central nervous system targeting, but reduces synthetic yield due to steric challenges .
Spectral and Crystallographic Data
- NMR and IR : The target compound’s acetamide carbonyl is expected at ~1668 cm⁻¹ (IR), aligning with adamantyl derivatives in . ¹H NMR would show imidazole protons at δ 7.3–7.7 ppm and methoxy signals at δ 3.7–3.8 ppm .
- X-ray Diffraction : confirms planar acetamide geometries in benzothiazole derivatives, stabilized by N–H⋯N hydrogen bonds (2.8–3.0 Å) . SHELX refinement () is critical for resolving steric clashes in bulky analogues .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of increasing interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and cytotoxic effects.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 1,3-benzothiazole derivatives with various substituted imidazoles and acetamides. The synthetic pathway typically includes:
- Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole core.
- Imidazole Substitution : The introduction of the imidazole ring is achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The final product is obtained by acylation with acetamide derivatives.
This synthetic route yields a compound characterized by its unique structural features that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibits significant antimicrobial properties.
- In Vitro Studies : The compound has been tested against various bacterial strains such as Bacillus subtilis and Escherichia coli, showing potent antibacterial activity. Additionally, antifungal activity against Candida albicans and antimycobacterial activity against Mycobacterium tuberculosis has been reported .
| Microbial Strain | Activity (Zone of Inhibition) |
|---|---|
| Bacillus subtilis | 15 mm |
| Escherichia coli | 18 mm |
| Candida albicans | 20 mm |
| Mycobacterium tuberculosis | Significant reduction in viability |
Cytotoxicity
The cytotoxic effects of the compound have also been evaluated using human cell lines such as HEK-293 cells. Results indicate that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications .
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in drug development:
- Antitubercular Agents : A series of benzothiazole derivatives were synthesized and evaluated for their antitubercular activity. Among them, compounds similar to N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
- Antifungal Activity : Another study focused on the antifungal properties of related compounds, demonstrating effective inhibition against various fungal strains with minimal cytotoxicity to human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
